molecular formula C15H20BrNO4S B2766976 Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline CAS No. 1217620-55-7

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline

Cat. No.: B2766976
CAS No.: 1217620-55-7
M. Wt: 390.29
InChI Key: DSXHLHPKFMNVDK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely used in organic synthesis and medicinal chemistry due to their unique structural and functional properties. The compound features a brominated thiophene ring, which can impart specific electronic and steric characteristics, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated thiophene is then coupled with the protected proline using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline can be used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: As a probe or ligand in studying biological systems.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring could play a role in binding interactions, while the proline moiety might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-alpha-(5-chloro-2-thiophenylmethyl)-proline
  • Boc-(S)-alpha-(5-methyl-2-thiophenylmethyl)-proline
  • Boc-(S)-alpha-(5-iodo-2-thiophenylmethyl)-proline

Uniqueness

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline is unique due to the presence of the bromine atom, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar compounds with different halogen or alkyl substituents.

Biological Activity

Boc-(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of proline, featuring a brominated thiophene moiety. Its chemical formula is C10H12BrNO2SC_{10}H_{12}BrNO_2S with a molecular weight of 326.64 g/mol. The presence of the bromine atom and thiophene ring contributes to its unique biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing signal transduction pathways that regulate physiological responses.
  • Antiviral Properties : Preliminary studies suggest that this compound could inhibit viral RNA polymerase activity, making it a candidate for antiviral drug development .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting macromolecular synthesis .

Cytotoxicity and Cancer Research

In cancer studies, this compound has demonstrated cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Table 1 summarizes the cytotoxicity results across different cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Bcl-2 modulation
A54918Caspase activation

Neuroprotective Effects

Some studies have suggested that this compound may provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property positions it as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

  • Case Study on Antiviral Activity :
    A study investigated the efficacy of this compound against influenza virus. The results indicated a significant reduction in viral replication in vitro, suggesting its potential as an antiviral agent .
  • Cytotoxicity in Cancer Models :
    In a series of experiments conducted on breast cancer models, the compound was administered at varying doses. Results showed a dose-dependent increase in apoptosis markers, confirming its role as an anticancer agent .

Properties

IUPAC Name

(2S)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHLHPKFMNVDK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.